(R)-3-Ethylmorpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-ethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-2-6-5-8-4-3-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQWQBSRIAGTJT-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558194 | |
| Record name | (3R)-3-Ethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74572-05-7 | |
| Record name | (3R)-3-Ethylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74572-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-Ethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Characterization and Stereochemical Analysis of R 3 Ethylmorpholine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structural and stereochemical details of chiral molecules like (R)-3-Ethylmorpholine. While standard ¹H and ¹³C NMR spectra confirm the connectivity of atoms, more sophisticated methods are required to assign the absolute configuration.
One common strategy involves the use of chiral shift reagents, such as Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃). libretexts.orgmit.edu These reagents form diastereomeric complexes with the enantiomers in a sample, leading to differential chemical shifts in the NMR spectrum. libretexts.orgmit.edu For this compound, the coordination of the Lewis acidic europium ion to the nitrogen and/or oxygen atoms would induce pseudocontact shifts, spreading out the signals and allowing for the potential differentiation of the R and S enantiomers in a racemic mixture. mit.edu The magnitude of these induced shifts is dependent on the distance and angle between the europium ion and the nucleus being observed. mit.edu
Furthermore, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to establish through-space proximities between protons. In the case of this compound, NOESY could reveal correlations between the ethyl group protons and the protons on the morpholine (B109124) ring, helping to define their relative orientation and confirm the stereochemistry.
While specific ¹H and ¹³C NMR data for this compound is not widely published in isolation, the principles of stereochemical assignment using NMR are well-established. For instance, in related chiral heterocyclic compounds, the relative stereochemistry has been confirmed through detailed analysis of coupling constants and NOE data. google.com The IUPAC-recommended notation should be used to describe the stereochemical relationships of all atoms. nih.gov
Table 1: Representative NMR Data for Chiral Morpholine Derivatives
| Nucleus | Typical Chemical Shift Range (ppm) | Notes |
| ¹H NMR | ||
| Ethyl CH₂ | 1.4 - 1.7 | Diastereotopic protons may show distinct signals and couplings. |
| Ethyl CH₃ | 0.8 - 1.2 | Typically a triplet. |
| Morpholine Ring CH₂ (adjacent to O) | 3.5 - 4.0 | |
| Morpholine Ring CH₂ (adjacent to N) | 2.5 - 3.0 | |
| Morpholine CH (chiral center) | 2.8 - 3.2 | Complex multiplet. |
| ¹³C NMR | ||
| Ethyl CH₂ | 25 - 30 | |
| Ethyl CH₃ | 10 - 15 | |
| Morpholine Ring C (adjacent to O) | 65 - 75 | |
| Morpholine Ring C (adjacent to N) | 45 - 55 | |
| Morpholine C (chiral center) | 50 - 60 |
Note: The exact chemical shifts for this compound can vary based on the solvent and other experimental conditions. The data presented is a general representation for similar structures.
Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination
Chiral chromatography is an indispensable tool for separating enantiomers and quantifying the enantiomeric purity or enantiomeric excess (ee) of a chiral compound. sigmaaldrich.com This is crucial as enantiomers often exhibit different biological activities. chrom-china.com Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for this purpose using chiral stationary phases (CSPs). sigmaaldrich.com
For a molecule like this compound, a chiral GC method would likely be effective. The separation is achieved through the differential interaction of the enantiomers with the chiral stationary phase. libretexts.org Various CSPs are commercially available, often based on cyclodextrin (B1172386) derivatives. chrom-china.com The selection of the appropriate column and the optimization of chromatographic conditions, such as temperature, carrier gas flow rate, and the type of solvent used for sample preparation, are critical for achieving good resolution between the enantiomers. chrom-china.com
Similarly, chiral HPLC offers a powerful method for enantiomeric separation. scirp.org For morpholine derivatives, normal-phase HPLC with a CSP such as a polysaccharide-based column (e.g., Chiralpak) is often successful. scirp.orgasianpubs.org The mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like ethanol (B145695) or isopropanol, is optimized to achieve baseline separation. scirp.org The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram. sigmaaldrich.com
Table 2: Illustrative Chiral Chromatography Parameters for Enantiomeric Purity
| Parameter | Chiral GC | Chiral HPLC |
| Column | Cyclodextrin-based CSP (e.g., Rt-bDEXse) chrom-china.com | Polysaccharide-based CSP (e.g., Chiralpak AD/AS-H) scirp.orgasianpubs.org |
| Mobile Phase/Carrier Gas | Helium or Hydrogen | n-Hexane/Ethanol/Modifier (e.g., Diethylamine) asianpubs.org |
| Detector | Flame Ionization Detector (FID) chrom-china.com | UV Detector asianpubs.org |
| Typical Result | Baseline separation of (R) and (S) enantiomers. | Baseline separation of (R) and (S) enantiomers. |
| Quantification | Limit of Detection (LOD) and Limit of Quantification (LOQ) can be established to be in the µg/mL range. scirp.org | Recovery rates typically between 99-102%. scirp.org |
X-ray Crystallography for Absolute Configuration Elucidation (if applicable to derivatives)
X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. researchgate.net This technique relies on the anomalous scattering of X-rays by the atoms in a single crystal. mit.edu The resulting diffraction pattern allows for the construction of a three-dimensional electron density map, revealing the precise spatial arrangement of every atom in the molecule and the crystal lattice. researchgate.net
For a liquid compound like this compound, direct X-ray crystallography is not feasible. However, the absolute configuration can be determined by forming a crystalline derivative. This is achieved by reacting the morpholine with a chiral or achiral reagent to produce a solid salt or covalent compound that forms high-quality crystals. google.com For instance, reaction with a suitable acid could form a crystalline salt. If a chiral acid of known absolute configuration is used, the resulting diastereomer's crystal structure will confirm the configuration of the this compound moiety.
Even without a chiral derivatizing agent, modern crystallographic techniques can often determine the absolute configuration of light-atom molecules (containing C, H, N, O) by carefully measuring anomalous diffraction data, often using copper radiation. mit.edu The Flack parameter, derived from the analysis of Bijvoet pairs in the diffraction data, is a key indicator of the correctness of the assigned absolute structure, with a value close to zero confirming the assignment. researchgate.net
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chirality Confirmation
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide information about the three-dimensional structure of chiral molecules in solution. bruker.comwikipedia.orgwikipedia.org
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. bruker.comwikipedia.org A VCD spectrum provides a fingerprint of a molecule's absolute configuration. nih.gov For this compound, the VCD spectrum would show characteristic positive and negative bands corresponding to the vibrational modes of the molecule. The absolute configuration is typically determined by comparing the experimental VCD spectrum with a spectrum predicted by ab initio quantum mechanical calculations, often using Density Functional Theory (DFT). wikipedia.org A good match between the experimental and calculated spectra for the R-enantiomer confirms its absolute configuration. google.com
Electronic Circular Dichroism (ECD) is the counterpart to UV-Visible absorption spectroscopy and measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, corresponding to electronic transitions. encyclopedia.pubnih.gov The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule. faccts.de Enantiomers will produce mirror-image ECD spectra. mdpi.com Similar to VCD, the experimental ECD spectrum of this compound can be compared with theoretical spectra calculated for the R and S enantiomers. The sign and intensity of the Cotton effects in the spectrum are characteristic of the absolute configuration. nih.gov
Table 3: Chiroptical Spectroscopy for Chirality Confirmation
| Technique | Principle | Information Obtained |
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light by vibrational transitions. bruker.com | Provides a detailed fingerprint of the absolute configuration in solution. nih.gov |
| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light by electronic transitions. encyclopedia.pub | Confirms the absolute configuration and can be used to determine enantiomeric purity. nih.gov |
Computational and Theoretical Studies of R 3 Ethylmorpholine
Conformational Analysis and Energy Landscapes of the Morpholine (B109124) Ring
The six-membered morpholine ring, like cyclohexane, is not planar and primarily adopts a chair conformation to minimize angular and torsional strain. In (R)-3-Ethylmorpholine, the key conformational question revolves around the orientation of the ethyl group at the C3 position.
The chair conformation allows for two main positions for any substituent: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). These two conformers can interconvert through a process known as a ring flip. youtube.com For a substituted morpholine, these two chair conformations are not equal in energy.
Computational studies on analogous substituted six-membered rings consistently show that the conformer with the bulky substituent in the equatorial position is more stable. masterorganicchemistry.comlibretexts.org This preference is primarily due to the avoidance of steric hindrance. An axial substituent experiences unfavorable 1,3-diaxial interactions with the other axial atoms (in this case, hydrogens) on the same side of the ring. youtube.com This steric repulsion destabilizes the axial conformer.
In the case of this compound, the ethyl group is significantly bulkier than a hydrogen atom. Therefore, the chair conformation where the ethyl group occupies the equatorial position is predicted to be the global energy minimum. The energy difference between the equatorial and axial conformers can be calculated using quantum chemical methods, with the equatorial conformer being more stable by several kcal/mol. masterorganicchemistry.com
| Conformer | Ethyl Group Position | Key Steric Interactions | Predicted Relative Energy |
|---|---|---|---|
| Chair 1 (Most Stable) | Equatorial | Gauche interactions between the ethyl group and the ring | 0.0 kcal/mol (Reference) |
| Chair 2 (Less Stable) | Axial | 1,3-diaxial interactions with axial hydrogens | > 1.7 kcal/mol |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. scispace.com These methods can be applied to this compound to understand its charge distribution, orbital energies, and reactivity.
DFT calculations can determine a variety of electronic parameters that describe the molecule's behavior. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller gap suggests higher reactivity.
| Parameter | Significance | Typical Computational Method |
|---|---|---|
| HOMO Energy | Electron-donating ability | DFT (e.g., B3LYP/6-31G(d,p)) |
| LUMO Energy | Electron-accepting ability | DFT (e.g., B3LYP/6-31G(d,p)) |
| HOMO-LUMO Gap (ΔE) | Chemical reactivity and kinetic stability | DFT (e.g., B3LYP/6-31G(d,p)) |
| Dipole Moment (µ) | Overall polarity of the molecule | DFT, Hartree-Fock |
| Mulliken Atomic Charges | Charge distribution on individual atoms | DFT, Hartree-Fock |
| NBO Analysis | Intramolecular charge transfer and bonding interactions | NBO analysis on a DFT-optimized geometry |
Molecular Dynamics Simulations for Solvent Interactions and Ligand Binding
While quantum mechanics provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. mdpi.compensoft.net MD simulations model the movement of atoms and molecules based on a force field, providing insights into conformational changes, solvent interactions, and binding to biological targets.
For this compound, MD simulations can be used to explore its behavior in different environments. In an aqueous solution, simulations can reveal how water molecules arrange around the solute, identifying key hydrogen bonding sites—primarily the morpholine nitrogen and oxygen atoms. The stability of these interactions and the dynamics of the hydration shell can be analyzed.
In the context of medicinal chemistry, where morpholine derivatives are often developed as inhibitors for enzymes or ligands for receptors, MD simulations are invaluable. researchgate.netmdpi.com After an initial binding pose is predicted using molecular docking, MD simulations can be run on the ligand-protein complex. mdpi.commdpi.com These simulations assess the stability of the binding pose, revealing how the ligand and protein adapt to each other. Analysis of the simulation trajectory can identify key amino acid residues involved in the interaction and calculate the binding free energy, providing a more accurate estimate of the ligand's affinity for its target. iau.ir
Prediction of Spectroscopic Properties and Chiroptical Responses
Computational methods can predict various spectroscopic properties, which is essential for characterizing a molecule and confirming its structure. For this compound, these predictions are particularly important for verifying its synthesis and stereochemistry.
DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.netepstem.net By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes can be achieved. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, aiding in the interpretation of experimental NMR data. epstem.net
Given that this compound is a chiral molecule, chiroptical spectroscopy provides a powerful tool for its analysis. Electronic Circular Dichroism (ECD) is a technique that measures the differential absorption of left and right circularly polarized light. faccts.de Time-dependent DFT (TD-DFT) can be used to predict the ECD spectrum. acs.org By comparing the predicted spectrum of the (R)-enantiomer with the experimentally measured spectrum, the absolute configuration of the synthesized compound can be unambiguously determined. uni-muenchen.de The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the three-dimensional arrangement of atoms around the stereocenter. researchgate.net
| Spectroscopic Technique | Predicted Properties | Computational Method | Application |
|---|---|---|---|
| FTIR/Raman | Vibrational Frequencies and Intensities | DFT (B3LYP) | Structural confirmation, functional group identification |
| NMR | ¹H and ¹³C Chemical Shifts | DFT (GIAO) | Structural elucidation |
| UV-Vis | Electronic Transitions (λmax) | TD-DFT | Analysis of electronic structure |
| Electronic Circular Dichroism (ECD) | Cotton Effects, Rotational Strength | TD-DFT | Determination of absolute configuration (R/S) |
Academic Research Applications in Medicinal Chemistry and Drug Discovery
(R)-3-Ethylmorpholine as a Chiral Building Block in Rational Drug Design
The stereochemistry of a drug molecule is paramount as biological targets, such as enzymes and receptors, are inherently chiral. The interaction between a drug and its target often requires a precise three-dimensional arrangement of atoms, making the use of chiral building blocks like this compound essential in modern drug discovery. enamine.net Chiral building blocks are valuable intermediates in the synthesis of natural products and pharmaceuticals, allowing for the creation of single-enantiomer drugs which can offer improved efficacy and reduced side effects compared to their racemic counterparts. enamine.net
Exploration of Structure-Activity Relationships (SAR) in this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how modifications of a chemical structure affect its biological activity. azolifesciences.com this compound has served as a valuable starting point for SAR investigations, where researchers systematically modify its structure to probe interactions with biological targets and optimize pharmacological properties. azolifesciences.commdpi.com
In the development of mTOR kinase inhibitors, for example, an extensive investigation of the morpholine (B109124) ring, including derivatives of (R)-3-methylmorpholine, was conducted to explore the solvent-exposed region of the mTOR active site. researchgate.net This led to the discovery of highly potent and selective inhibitors. The (R)-3-methylmorpholine moiety was found to be well-accommodated in the hinge region of mTOR, contributing to selectivity over other related kinases. acs.org
A study on N-(substituted phenyl)-/N-diphenylmethyl-piperazine-based conjugates as antimycobacterial agents highlighted the importance of specific substitutions on the piperazine (B1678402) ring, which is structurally related to morpholine, for activity. mdpi.com Such studies often involve synthesizing a series of analogs with variations in substituents and then evaluating their biological activity to build a comprehensive SAR model. frontiersin.org These models are crucial for guiding the design of more potent and selective drug candidates. azolifesciences.com
Role as a Scaffold in Central Nervous System (CNS) Drug Candidates
The morpholine ring is a privileged scaffold in CNS drug discovery due to its favorable physicochemical properties. nih.govnih.govresearchgate.net Its presence can enhance water solubility, improve brain permeability, and provide a flexible yet stable core for directing functional groups towards their targets. nih.govacs.org The weak basicity of the nitrogen atom and the presence of the oxygen atom allow for a variety of interactions, making it a versatile component for CNS-active compounds. nih.govnih.gov
Modulation of Neurotransmitter Receptors
Derivatives of morpholine have been extensively explored as modulators of various neurotransmitter receptors implicated in mood disorders, pain, and cognitive functions. acs.orgacs.org These receptors, including serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) receptors, are key targets for treating a wide range of neurological and psychiatric conditions. frontiersin.orgnih.govbiorxiv.org
For example, morpholine-containing compounds have been designed as antagonists for the neurokinin 1 (NK1) receptor, which is involved in pain and inflammation. researchgate.net The morpholine moiety in these compounds often plays a crucial role in achieving high affinity and selectivity for the target receptor. acs.org In the context of Parkinson's disease, morpholine derivatives have been developed to selectively target dopamine D3 receptors, which are dysregulated in the brains of affected individuals. acs.org The N-morpholinopropyl moiety, in particular, has been utilized to create selective D3 receptor agonists. acs.org
Enzyme Inhibition in Neurological Disorders
Enzyme dysregulation is a hallmark of many neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. tandfonline.com Consequently, the development of enzyme inhibitors is a major focus of CNS drug discovery. Morpholine-based compounds have shown significant potential as inhibitors of key enzymes implicated in these disorders, including cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B). tandfonline.com
In the fight against Alzheimer's disease, morpholine derivatives have been investigated as inhibitors of γ-secretase and BACE1, enzymes involved in the production of amyloid-β peptides. acs.org More recently, mTOR kinase inhibitors containing a (R)-3-methylmorpholine scaffold have been developed for the treatment of neurological disorders like tuberous sclerosis complex. acs.orgresearchgate.net These compounds have demonstrated the ability to cross the blood-brain barrier and inhibit mTOR signaling in the brain. acs.orgresearchgate.net
Blood-Brain Barrier Permeability Enhancement
A major challenge in developing drugs for CNS disorders is ensuring they can effectively cross the blood-brain barrier (BBB), a highly selective barrier that protects the brain. nih.govfrontiersin.org The physicochemical properties of the morpholine scaffold, such as its balanced lipophilicity and hydrogen bonding capacity, can contribute to improved BBB permeability. nih.govnih.gov
Application in Anticancer Agent Development
The morpholine scaffold is also a prominent feature in the design of anticancer agents. researchgate.netgoogle.com Its derivatives have been investigated for their potential to inhibit various targets involved in cancer cell proliferation and survival. nih.govnuph.edu.uaacs.org
One of the most significant applications of morpholine derivatives in oncology is the development of inhibitors of the phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway, which is frequently hyperactivated in cancer. google.com Several potent and selective mTOR inhibitors incorporating a morpholine moiety have been developed and have shown antitumor effects in both in vitro and in vivo models. nih.gov For example, PQR620, a compound containing two 3,5-bridged morpholines, has demonstrated potent mTOR inhibition and promising anticancer activity, including in CNS tumors due to its brain permeability. nih.govacs.org Another compound with two 3-methylmorpholines is a specific ATP-competitive mTOR inhibitor. nih.govacs.org The synthesis of such complex molecules often relies on the use of morpholine-based building blocks. mdpi.com
mTOR Pathway Modulation
The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that forms two distinct protein complexes, mTORC1 and mTORC2. frontiersin.orgcellsignal.com These complexes are central regulators of cell growth, proliferation, metabolism, and survival, integrating signals from growth factors, nutrients, and cellular energy levels. cellsignal.commonash.edu The mTOR signaling pathway is a critical target in cancer therapy due to its role in promoting anabolic processes and inhibiting autophagy. frontiersin.orgmonash.edu
The morpholine scaffold is a key feature in several inhibitors of the PI3K/Akt/mTOR pathway. researchgate.net Research has shown that certain morpholine derivatives can effectively block this signaling cascade. For instance, a series of m-(4-morpholino-1,3,5-triazin-2-yl)benzamide compounds were found to exhibit potent anti-proliferative activities by inhibiting the PI3K/Akt/mTOR pathway and inducing apoptosis in cancer cell lines. researchgate.net Another potent and selective mTOR kinase inhibitor, PQR620, which contains two 3,5-bridged morpholine rings, has demonstrated antitumor effects both in vitro and in vivo. acs.org Furthermore, a compound featuring two 3-methylmorpholine (B1346471) moieties acts as a specific, orally available ATP-competitive mTOR inhibitor. acs.org The inclusion of an ethylmorpholine group in molecules has also been noted in compounds designed to modulate the biological activity of the mTOR pathway. googleapis.com
Development of Antidepressant and Anticonvulsant Agents
The morpholine heterocycle is a constituent of several drugs targeting the central nervous system (CNS), including established antidepressant medications like moclobemide (B1677376) and reboxetine. acs.org The physicochemical properties of the morpholine ring, such as its pKa value which is similar to the pH of blood, can enhance aqueous solubility and the ability to cross the blood-brain barrier. acs.org
Antidepressants often exert their effects by modulating the levels of neurotransmitters like serotonin and norepinephrine (B1679862) in the brain. researchgate.net Anticonvulsant medications, used to manage conditions like epilepsy, often work by inhibiting neuronal transmission through ion channel modulation or by enhancing the activity of inhibitory neurotransmitters like GABA. researchgate.netnih.gov While direct studies on this compound for these specific activities are not detailed in the provided results, the broader class of morpholine derivatives has a well-documented role in CNS drug discovery. researchgate.netacs.org For example, novel synthetic flavones have been investigated for their antidepressant and anticonvulsant effects, which are mediated through interactions with GABA-A receptors. nih.gov The proven success of the morpholine scaffold in approved CNS drugs underscores its potential in the development of new antidepressant and anticonvulsant agents. acs.org
Investigation in Antimicrobial and Antifungal Research
The search for new antimicrobial and antifungal agents is a critical area of research due to the rise of drug-resistant pathogens. nih.gov Morpholine derivatives have been a subject of investigation for their potential to combat microbial and fungal infections. researchgate.nettandfonline.com
Studies on benzophenone-N-ethyl morpholine ethers have demonstrated their potential as both antibacterial and antifungal agents. researchgate.netresearchgate.net These compounds have been screened against a variety of bacterial and fungal strains, showing notable activity. researchgate.net Similarly, other research has focused on synthesizing new morpholine-connected pyrazolidine (B1218672) derivatives which also exhibit antimicrobial and antioxidant properties. tandfonline.com The development of novel tricyclic flavonoids incorporating a morpholine-like ring has also yielded compounds with strong antibacterial and antifungal capabilities. nih.gov
Below is a table summarizing the antimicrobial screening of a series of benzophenone-N-ethyl morpholine ethers against various microorganisms. researchgate.net
| Microorganism | Type |
| S. aureus | Gram-positive bacteria |
| E. aerogenes | Gram-negative bacteria |
| M. luteus | Gram-positive bacteria |
| K. pneumonia | Gram-negative bacteria |
| S. typhimurium | Gram-negative bacteria |
| S. paratyphi-B | Gram-negative bacteria |
| P. vulgaris | Gram-negative bacteria |
| C. albicans | Fungi |
| B. cinerea | Fungi |
| M. pachydermatis | Fungi |
| C. krusei | Fungi |
This table indicates the range of microorganisms against which benzophenone-N-ethyl morpholine ethers have been tested, showing a broad spectrum of investigation. researchgate.net
Potential in Other Therapeutic Areas
Inflammation is a physiological response to injury, and its pharmacological inhibition can provide relief from pain and other symptoms. nih.gov The cyclooxygenase (COX) pathway, which produces prostaglandins, is a key target for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Morpholine derivatives have been explored for their anti-inflammatory and analgesic potential. researchgate.net
A study involving the synthesis of benzophenone-N-ethyl morpholine ethers detailed their in vivo anti-inflammatory activity using a carrageenan-induced hind paw edema test in rats. nih.govresearchgate.net Several of these compounds exhibited significant, dose-dependent anti-inflammatory effects, with some showing activity comparable to or greater than standard drugs like aspirin (B1665792) and phenylbutazone. nih.gov The analgesic properties of morpholine-containing compounds have also been noted, often linked to their anti-inflammatory action or other mechanisms. researchgate.netmdpi.com
The table below presents the anti-inflammatory activity of selected benzophenone-N-ethyl morpholine ether compounds. nih.gov
| Compound | % Inhibition of Edema |
| 5f | 58.7% |
| 5a | 55.5% |
| 5e | 49.9% |
| 5h | 48.9% |
| 5b | 48.2% |
| Aspirin (Standard) | 52.4% |
| Phenylbutazone (Standard) | 56.4% |
Data represents the percentage of edema inhibition at a dose of 40 mg/kg. The results indicate that compound 5f showed the highest anti-inflammatory activity in this series. nih.gov
Hyperlipidemia, characterized by elevated levels of lipids in the blood, is a major risk factor for cardiovascular diseases. Antioxidants can mitigate oxidative stress, which is implicated in various pathologies. Research has indicated that certain morpholine derivatives possess both antihyperlipidemic and antioxidant properties. researchgate.nettandfonline.com
One study detailed the synthesis of 2-biphenylyl morpholine derivatives and evaluated their antioxidant and hypocholesterolemic activity. researchgate.net A lead compound from this series was found to inhibit lipid peroxidation and significantly decrease total cholesterol, low-density lipoprotein (LDL), and triglycerides in hyperlipidemic rats. researchgate.net The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals. tandfonline.commdpi.com
The antihyperlipidemic effects of a potent morpholine derivative are summarized in the table below. researchgate.net
| Lipid Parameter | % Decrease in Plasma |
| Total Cholesterol | 54% |
| Low-Density Lipoprotein (LDL) | 51% |
| Triglycerides | 49% |
This table shows the percentage reduction in plasma lipid levels in Triton WR-1339 induced hyperlipidemic rats following administration of the compound 2-(4-biphenyl)-4-methyl-octahydro-1,4-benzoxazin-2-ol at a dose of 28 µmol/kg. researchgate.net
R 3 Ethylmorpholine in Catalysis and Asymmetric Synthesis
Function as Chiral Auxiliaries
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. uwindsor.cayork.ac.uk After the desired stereocenter is created, the auxiliary is removed, ideally to be recycled. uwindsor.ca The morpholine (B109124) scaffold, with its defined stereochemistry, has been investigated for its potential in this capacity.
While specific studies detailing the use of (R)-3-Ethylmorpholine as a chiral auxiliary are not extensively documented in readily available literature, the principles can be illustrated by the behavior of related chiral morpholine derivatives, such as those derived from pseudoephedrine. For instance, in the synthesis of chiral 1,2-amino alcohols, pseudoephedrine, which contains a morpholine-like 1,2-amino alcohol substructure, can be used as a chiral auxiliary to direct the stereoselective addition to arylglyoxals, leading to the formation of morpholinone products with high diastereoselectivity. researchgate.net The auxiliary can then be cleaved to yield the desired enantiomerically enriched amino alcohol. researchgate.net
The effectiveness of a chiral auxiliary is determined by its ability to create a sterically and/or electronically biased environment around the reacting center, favoring attack from one face of the prochiral substrate over the other. The rigid chair-like conformation of the morpholine ring in compounds like this compound can provide a well-defined three-dimensional space to effectively control the approach of reagents.
Table 1: Diastereoselective Reactions Using Morpholine-Based Chiral Auxiliaries
| Prochiral Substrate | Chiral Auxiliary | Reagent | Reaction Type | Diastereomeric Excess (d.e.) | Reference |
| Arylglyoxal | Pseudoephedrine | Brønsted Acid | aza-Benzilic Ester Rearrangement | High | researchgate.net |
This table presents a representative example of a reaction where a morpholine-like structure is part of a chiral auxiliary to induce diastereoselectivity. Data for this compound itself is not explicitly available in the provided context.
Role as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions
Chiral ligands play a crucial role in homogeneous catalysis by coordinating to a metal center and creating a chiral environment that directs the stereochemical outcome of a reaction. nih.gov The nitrogen and oxygen atoms within the morpholine ring of this compound make it a potential bidentate ligand for various transition metals used in asymmetric catalysis, such as rhodium, iridium, and copper.
The development of chiral morpholine-based ligands has led to significant advancements in asymmetric catalysis. For example, chiral morpholine-pyrrolidine ligands have been shown to be effective in copper-catalyzed Henry reactions. researcher.life Similarly, the asymmetric hydrogenation of unsaturated morpholines has been successfully achieved using a bisphosphine-rhodium catalyst, yielding 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). rsc.org This demonstrates the potential of the chiral morpholine backbone to serve as a robust scaffold for the design of effective chiral ligands.
In these catalytic systems, the this compound-derived ligand would coordinate to the metal, and the stereochemistry of the ligand would dictate the facial selectivity of the substrate's approach to the metal center, thus leading to the preferential formation of one enantiomer of the product. The steric bulk and electronic properties of the substituents on the morpholine ring can be fine-tuned to optimize the enantioselectivity of the catalyzed reaction.
Table 2: Metal-Catalyzed Asymmetric Reactions with Chiral Morpholine-Based Ligands
| Reaction Type | Metal Catalyst | Chiral Ligand Type | Substrate | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | Rhodium | Bisphosphine | Unsaturated Morpholine | Up to 99% | rsc.org |
| Henry Reaction | Copper | Morpholine-Pyrrolidine | Aldehyde and Nitromethane | Not Specified | researcher.life |
| Iodoetherification | Zinc | Aminoiminobinaphthoxide | Unfunctionalized Alkene | Up to 99:1 er | researcher.life |
This table summarizes results from reactions using various chiral morpholine derivatives as ligands, illustrating the potential of this class of compounds in asymmetric catalysis. Specific data for this compound as a ligand was not detailed in the provided search results.
Advanced Derivatization and Functionalization of the R 3 Ethylmorpholine Core
Regioselective Functionalization at Nitrogen and Carbon Positions
Achieving regioselectivity is crucial for the efficient synthesis of complex molecules from the (R)-3-ethylmorpholine core. The morpholine (B109124) ring presents two primary sites for functionalization: the nitrogen atom and the various carbon atoms of the ring.
Nitrogen Functionalization: The secondary amine at the N-4 position is the most nucleophilic and basic site in the molecule, making it the primary target for a wide range of electrophilic reagents. Standard reactions such as N-alkylation, N-acylation, and N-sulfonylation can be performed with high regioselectivity. The presence of the ether oxygen atom withdraws some electron density from the nitrogen, rendering it slightly less nucleophilic than analogous piperidines, but it remains highly reactive. acs.org
A prominent example of selective N-functionalization is found in the synthesis of the neurokinin-1 (NK-1) receptor antagonist, Aprepitant. portico.orggoogle.com In this synthesis, a complex morpholine intermediate is alkylated at the nitrogen position with a chloromethyltriazolinone derivative in the presence of a base like potassium carbonate or diisopropylethylamine (DIEA) to form the final active pharmaceutical ingredient. portico.orggoogle.com This transformation highlights the utility of selective N-alkylation in building complex pharmacophoric groups onto the morpholine scaffold.
| Reagent Type | Example Reagent | Product Type | Reference |
| Alkyl Halide | 2-(chloromethyl)-5-oxo-1H-1,2,4-triazole | N-Alkyl Morpholine | portico.orggoogle.com |
| Acyl Chloride | Benzoyl Chloride | N-Acyl Morpholine (Amide) | portico.org |
| Sulfonyl Chloride | Pyridine-3-sulfonyl chloride | N-Sulfonyl Morpholine (Sulfonamide) | chemrxiv.org |
| Isocyanate | 2,4-difluoro-1-isocyanatobenzene | N-Carbamoyl Morpholine (Urea) | chemrxiv.org |
Carbon Functionalization: Regioselective functionalization of the carbon skeleton of the morpholine ring is more challenging due to the general inertness of C(sp³)–H bonds. nih.gov However, modern synthetic methods have enabled such transformations.
α-Functionalization (C-2 and C-6): The carbon atoms adjacent to the nitrogen (C-2 and C-6) are the most activated positions for functionalization. Electrochemical oxidative methods can generate an α-amino radical cation or an iminium ion intermediate from N-alkyl morpholines. researchgate.net These reactive intermediates can then be trapped by nucleophiles, enabling the introduction of new substituents at the C-2 or C-6 positions with high regioselectivity. researchgate.net
β-Functionalization (C-3 and C-5): Direct C-H activation at the C-3 and C-5 positions is difficult. Most synthetic strategies that require substitution at these positions, particularly at C-3, rely on constructing the morpholine ring from appropriately substituted acyclic precursors. researchgate.netorganic-chemistry.org For instance, the synthesis of this compound derivatives often starts from chiral amino alcohols, which already contain the desired substituent that will ultimately reside at the C-3 position. organic-chemistry.org Alternative strategies could involve metal-catalyzed C-H activation using directing groups or radical-based approaches, though specific examples for the this compound core are not widely reported. rsc.orgresearchgate.net
Generation of Spiroacetal Analogues and Polycyclic Systems
The this compound core can serve as a foundation for building more complex, three-dimensional structures such as spiroacetals and fused polycyclic systems. These scaffolds are of significant interest in drug discovery as they introduce conformational rigidity and novel spatial arrangements of functional groups. nih.govacs.org
Spiroacetal Analogues: Spiroacetals containing one or more morpholine rings are sp³-rich scaffolds that provide well-defined three-dimensional structures. nih.gov A recently developed scalable synthesis produces bis-morpholine spiroacetals (specifically, 1,7-Dioxa-4,10-diazaspiro[5.5]undecanes) from simple starting materials. acs.orgacs.org The key steps involve:
Synthesis of a 2-chloromethyl-substituted morpholine from an appropriate β-aminoalcohol and epichlorohydrin. acs.org
Base-mediated elimination to form an exocyclic enol ether. acs.orgacs.org
An electrophile-mediated cyclization with a second amino alcohol (e.g., N-Boc-ethanolamine) to construct the second morpholine ring and the spiroacetal core simultaneously. chemrxiv.org
This strategy allows for the creation of diverse libraries of spirocyclic compounds by varying the amino alcohol precursors used in the synthesis. chemrxiv.orgnih.gov
Polycyclic Systems: Fusing additional rings to the morpholine core leads to polycyclic systems with significant structural complexity. The synthesis of Aprepitant serves as an excellent case study for the construction of a highly substituted, multi-ring system based on a morpholine core. portico.orgresearchgate.net Starting with a (3S)-phenyl-1,4-oxazin-2-one, a series of stereocontrolled reactions establishes the three stereocenters of the core morpholine acetal. researchgate.net Subsequent N-alkylation with a chloromethyltriazolinone and final cyclization yields the complex polycyclic structure of Aprepitant, which contains the morpholine ring fused with other heterocyclic and aromatic systems. portico.orggoogle.com Other synthetic strategies, such as intramolecular cyclizations or cycloaddition reactions, can also be envisioned to build polycyclic frameworks from suitably functionalized this compound derivatives. rsc.orgbeilstein-journals.org
Introduction of Diverse Pharmacophoric Groups
The morpholine ring is considered a "privileged scaffold" in medicinal chemistry, frequently appearing in biologically active compounds, especially those targeting the central nervous system (CNS). nih.govscispace.com Its role can be to act as a central scaffold to correctly orient various pharmacophoric groups for optimal interaction with a biological target, or to directly participate in binding interactions. nih.govuniroma1.it The derivatization of the this compound core allows for the strategic placement of pharmacophores to modulate potency, selectivity, and pharmacokinetic properties.
| Pharmacophoric Group | Position on Morpholine Core | Synthetic Introduction | Putative Role | Reference |
| 4-Fluorophenyl | C-3 (S-configuration) | Ring synthesis from (S)-(4-fluorophenyl)glycine | Key interaction with receptor binding pocket | portico.org |
| (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy | C-2 (as part of an acetal) | Lewis acid-mediated coupling with a chiral alcohol | Enhances potency and selectivity | portico.orgresearchgate.net |
| 5-Oxo-4,5-dihydro-1H-1,2,4-triazolone | N-4 (via methylene (B1212753) linker) | N-alkylation with a chloromethyltriazolinone | Interacts with a specific region of the NK-1 receptor | portico.orggoogle.com |
The synthesis of such complex molecules demonstrates how the this compound framework can be systematically functionalized. By employing regioselective reactions and strategic introduction of functional groups, the simple morpholine core is transformed into a highly decorated, polycyclic, and pharmacologically active agent. The development of new synthetic methods for C-H functionalization and the construction of novel ring systems will continue to expand the utility of this compound and its derivatives in the creation of future medicines. nih.govnih.gov
Future Research Directions and Challenges for R 3 Ethylmorpholine
Development of More Sustainable and Greener Synthetic Routes
A primary challenge in the synthesis of chiral molecules like (R)-3-Ethylmorpholine is the development of environmentally benign and economically viable manufacturing processes. Traditional synthetic methods often rely on harsh reagents, multiple steps, and produce significant waste. organic-chemistry.orgchemrxiv.org Future research is intensely focused on overcoming these limitations through greener chemistry principles.
Key areas of development include:
Biocatalysis and Enzymatic Routes: The use of enzymes such as transaminases, oxidases, and imine reductases offers a powerful alternative to traditional chemical methods for producing chiral amines. dovepress.com These biocatalytic processes provide high stereoselectivity under mild, aqueous conditions, significantly reducing the environmental impact. dovepress.com Engineered enzymes are being developed to expand substrate scope and improve catalytic efficiency, paving the way for scalable and economical synthesis of chiral morpholines. dovepress.comacs.org For instance, enzymatic cascades that combine multiple reaction steps in a single pot can streamline synthesis and minimize waste. acs.orgopenaccessgovernment.org
Asymmetric Hydrogen Borrowing: This strategy represents a green route for preparing chiral amines, using alcohols and amines as starting materials with water as the only byproduct. thieme-connect.com It eliminates the need for external reducing agents, aligning with the principles of atom economy. thieme-connect.com
Redox-Neutral Protocols: Recent breakthroughs include one or two-step, redox-neutral protocols for converting 1,2-amino alcohols to morpholines using inexpensive and readily available reagents like ethylene (B1197577) sulfate. organic-chemistry.orgacs.orgnih.gov This approach avoids the use of toxic reagents and harsh reducing agents, such as those used in methods involving chloroacetyl chloride, and has been demonstrated to be scalable. organic-chemistry.orgacs.org
| Parameter | Traditional Synthetic Methods | Greener Synthetic Routes |
| Reagents | Often involve toxic reagents (e.g., chloroacetyl chloride), heavy metals, and strong reducing agents. organic-chemistry.org | Utilizes inexpensive, safer reagents (e.g., ethylene sulfate), biocatalysts (enzymes), and ammonia. organic-chemistry.orgdovepress.comopenaccessgovernment.org |
| Byproducts | Significant generation of chemical waste. organic-chemistry.orgopenaccessgovernment.org | Minimal waste; often water is the only byproduct. openaccessgovernment.orgthieme-connect.com |
| Reaction Conditions | Frequently require harsh conditions (e.g., very low temperatures, inert atmospheres). mdpi.com | Mild, aqueous conditions, often at room temperature and under air. dovepress.commdpi.com |
| Stereoselectivity | May lack stereoselectivity, requiring additional purification steps to separate enantiomers. openaccessgovernment.org | High chemo-, regio-, and stereoselectivity, particularly with enzymatic methods. dovepress.com |
| Efficiency | Often involve multiple, lengthy steps. organic-chemistry.orgopenaccessgovernment.org | Fewer steps, with potential for one-pot cascade reactions. organic-chemistry.orgacs.org |
Exploration of Novel Biological Targets and Mechanisms of Action
The morpholine (B109124) ring is recognized as a "privileged pharmacophore" in medicinal chemistry due to its ability to favorably influence potency, selectivity, and pharmacokinetic properties. nih.govsci-hub.seresearchgate.net While existing applications are significant, a major future direction is the exploration of novel biological targets for this compound-based compounds. Its specific stereochemistry can be leveraged to achieve higher affinity and selectivity for new therapeutic targets.
Potential areas for exploration include:
Neurodegenerative Diseases: Morpholine derivatives have shown potential as inhibitors of enzymes implicated in conditions like Alzheimer's and Parkinson's disease, such as cholinesterases (AChE, BuChE) and monoamine oxidase (MAO). tandfonline.comresearchgate.net Future work will involve designing this compound analogues to selectively target these and other related enzymes like secretases. tandfonline.com
Oncology: The phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) pathways are critical in cell cycle regulation and are major targets for cancer therapy. acs.orgnih.gov The morpholine ring is a key feature in many PI3K inhibitors. sci-hub.seacs.org Designing this compound derivatives could lead to novel and more selective kinase inhibitors for treating various cancers, including CNS tumors. acs.orgnih.gov
Central Nervous System (CNS) Disorders: The morpholine structure is prevalent in compounds targeting CNS receptors involved in mood disorders and pain. acs.orgnih.gov It can modulate the pharmacokinetic properties to improve brain permeability. acs.org Research into this compound-based molecules could yield new therapeutics for depression, anxiety, and pain management by targeting receptors such as serotonin (B10506), norepinephrine (B1679862), and cannabinoid receptors. nih.govmdpi.com
Infectious Diseases: The morpholine scaffold is present in antibiotics like Linezolid and is being investigated for activity against various pathogens. sci-hub.seresearchgate.net Research can be directed towards developing this compound derivatives as new antibacterial, antifungal, or antiviral agents. nih.gov
| Therapeutic Area | Potential Biological Target(s) | Rationale / Role of Morpholine Scaffold |
| Neurodegenerative Diseases | Cholinesterases (AChE, BuChE), Monoamine Oxidase (MAO-B), Secretases. tandfonline.comnih.gov | Acts as a versatile pharmacophore for enzyme inhibition; can be modified to enhance selectivity and potency. tandfonline.com |
| Oncology | Kinases (PI3K, mTOR), Epidermal Growth Factor Receptor (EGFR). sci-hub.seacs.orgpharmainfo.in | Integral component of pharmacophores for kinase active-site binding; improves pharmacokinetic profile. nih.govacs.org |
| CNS Disorders | Serotonin/Norepinephrine Reuptake Transporters, Cannabinoid Receptors, Muscarinic Receptors. acs.orgnih.govnih.gov | Modulates PK/PD properties to enhance brain permeability and receptor affinity. acs.org |
| Infectious Diseases | Bacterial Ribosomes, Fungal Enzymes, Viral Proteins. sci-hub.senih.gov | Core structure in existing antibiotics (e.g., Linezolid); can be derivatized to create novel antimicrobial agents. sci-hub.seresearchgate.net |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers a paradigm shift for the synthesis of fine chemicals and pharmaceuticals, including chiral heterocycles like this compound. numberanalytics.comsci-hub.se This technology provides enhanced control over reaction parameters, leading to improved safety, efficiency, and scalability. sci-hub.seresearchgate.net
Future research will focus on:
Developing Continuous Processes: Adapting known synthetic routes for this compound to continuous flow systems. This allows for precise control over temperature, pressure, and reaction time, often leading to higher yields and purity. researchgate.net
Automated Synthesis: Integrating flow reactors with automated platforms enables high-throughput screening of reaction conditions and rapid synthesis of libraries of this compound derivatives for structure-activity relationship (SAR) studies. durham.ac.uk
| Advantage | Description | Relevance to this compound Synthesis |
| Enhanced Safety | Small reactor volumes minimize the risks associated with handling hazardous reagents or exothermic reactions. sci-hub.se | Allows for the safe use of reactive intermediates and conditions that might be prohibitive in large-scale batch reactors. |
| Improved Efficiency & Yield | Superior heat and mass transfer lead to faster reactions and often higher product yields. researchgate.net | Reduces reaction times from hours to minutes and minimizes the formation of byproducts. researchgate.net |
| Scalability | Production can be scaled up by running the flow process for longer periods ("numbering-up") rather than using larger reactors. researchgate.net | Facilitates seamless transition from laboratory-scale research to pilot plant and commercial production. acs.org |
| Automation & Reproducibility | Precise, computer-controlled systems ensure high reproducibility and allow for automated optimization and library synthesis. sci-hub.sedurham.ac.uk | Enables rapid exploration of derivatives for drug discovery and process development with high fidelity. |
Advanced Computational Design of this compound-based Molecules
In silico methods are indispensable tools in modern drug discovery and materials science. dovepress.com For this compound, computational chemistry offers a path to rationally design novel molecules with optimized properties, thereby reducing the time and cost associated with experimental screening.
Key future directions include:
Molecular Docking and Virtual Screening: Using the three-dimensional structures of target proteins, large libraries of virtual this compound derivatives can be screened to predict their binding affinity and mode. researchgate.netpharmainfo.in This helps prioritize which compounds to synthesize and test, focusing efforts on the most promising candidates. pharmainfo.in
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to establish a mathematical correlation between the structural features of this compound analogues and their biological activity. These models can then predict the activity of unsynthesized compounds. rsc.org
Pharmacokinetic (ADMET) Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. researchgate.netrsc.org This early-stage assessment helps to filter out compounds with poor drug-like properties before committing resources to their synthesis.
| Computational Tool/Method | Application in this compound Research | Expected Outcome |
| Molecular Docking (e.g., Glide, AutoDock) | Predicts the binding orientation and affinity of derivatives to a target protein's active site. dovepress.compharmainfo.inrsc.org | Identification of derivatives with high binding affinity; understanding of key molecular interactions. researchgate.net |
| Virtual High-Throughput Screening (vHTS) | Screens large virtual libraries of compounds against a specific biological target. pharmainfo.in | Rapid identification of potential hit compounds from a vast chemical space. |
| QSAR Analysis | Correlates chemical structure with biological activity to build predictive models. rsc.org | Guidance for designing new derivatives with enhanced potency. |
| ADMET Prediction Software | In silico evaluation of drug-likeness, solubility, permeability, and potential toxicity. researchgate.netrsc.org | Early deselection of compounds with unfavorable pharmacokinetic profiles. |
Expanding Applications Beyond Medicinal Chemistry
While the primary focus for chiral morpholines is in medicinal chemistry, their unique properties make them valuable in other industrial and scientific fields. A significant area for future research is to explore and expand the non-pharmaceutical applications of this compound.
Potential growth areas include:
Agrochemicals: The morpholine heterocycle is found in some agricultural products. acs.orgchemrxiv.org Research into this compound derivatives could lead to the development of new, more effective, and potentially stereoselective herbicides or fungicides.
Asymmetric Synthesis: Chiral morpholine derivatives can serve as valuable chiral auxiliaries or ligands in asymmetric catalysis, helping to control the stereochemical outcome of chemical reactions. sigmaaldrich.comtsijournals.com The specific structure of this compound could be exploited for new catalytic systems.
Corrosion Inhibitors: Morpholine is widely used as a corrosion inhibitor in industrial steam boiler systems due to its volatility and ability to neutralize acidic conditions. atamankimya.comwikipedia.org Research could investigate whether this compound or its derivatives offer enhanced performance or specific advantages in materials protection.
Materials Science: Chiral molecules are of growing interest in materials science for applications in optics and electronics. The defined stereochemistry of this compound could be leveraged in the creation of novel chiral polymers or liquid crystals.
| Application Area | Potential Use of this compound | Rationale |
| Agrochemicals | Development of stereoselective herbicides or fungicides. acs.orgchemrxiv.org | The morpholine scaffold is a known component of some agrochemicals; chirality can enhance biological specificity and reduce off-target effects. |
| Asymmetric Synthesis | Chiral auxiliary or ligand for catalytic processes. sigmaaldrich.comtsijournals.com | The fixed stereocenter can induce chirality in the synthesis of other valuable molecules. |
| Corrosion Inhibition | Component in advanced anti-corrosion formulations for industrial systems. atamankimya.comwikipedia.org | Morpholines are effective corrosion inhibitors; derivatives may offer improved properties or specificity. |
| Materials Science | Building block for chiral polymers, liquid crystals, or optical materials. | Chirality is a key property for developing materials with specific optical or electronic functions. |
| Solvents & Emulsifiers | Specialty solvent or emulsifier for specific chemical processes or formulations, such as fruit coatings. atamankimya.comwikipedia.org | The amine and ether functionalities provide unique solubility and emulsifying properties. |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
